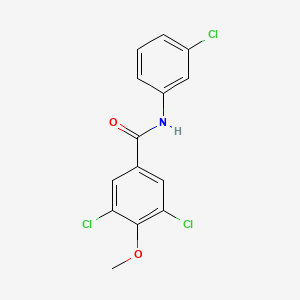![molecular formula C18H21NO5 B5813738 7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)
7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a key enzyme that plays a critical role in various cellular processes, including cell growth, survival, and metabolism. LY294002 has been widely used as a research tool to investigate the physiological and pathological functions of PI3K signaling pathways.
Mechanism of Action
7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one exerts its inhibitory effect on PI3K by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of phosphatidylinositol and the subsequent activation of downstream signaling pathways. This compound is selective for class I PI3K isoforms, including p110α, p110β, p110γ, and p110δ, but not for class II and III PI3K isoforms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context. In cancer cells, this compound induces cell cycle arrest and apoptosis by inhibiting the PI3K/Akt/mTOR pathway. In neurons, this compound enhances long-term potentiation and memory formation by modulating the PI3K/Akt pathway. In cardiomyocytes, this compound reduces oxidative stress and inflammation by inhibiting the PI3K/Akt/NF-κB pathway. In T cells, this compound inhibits activation and differentiation by blocking the PI3K/Akt/mTOR pathway.
Advantages and Limitations for Lab Experiments
The main advantage of using 7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in lab experiments is its high selectivity and potency for PI3K inhibition, which allows for specific and reliable modulation of PI3K signaling pathways. However, this compound also has some limitations, such as its low solubility in aqueous solutions, its potential off-target effects on other kinases, and its cytotoxicity at high concentrations.
Future Directions
The use of 7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one in scientific research is likely to continue to expand in the future, as new applications and mechanisms of action are discovered. Some of the future directions for this compound research include:
1. Investigating the role of PI3K in aging and age-related diseases, such as Alzheimer's and Parkinson's disease.
2. Developing new formulations and delivery methods to improve the solubility and bioavailability of this compound.
3. Exploring the potential use of this compound as a therapeutic agent for cancer and other diseases.
4. Identifying new targets and downstream effectors of PI3K signaling pathways using this compound as a research tool.
5. Studying the interaction between this compound and other signaling pathways, such as the MAPK and JAK/STAT pathways.
In conclusion, this compound is a potent and selective inhibitor of PI3K that has been widely used as a research tool in various scientific fields. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been well characterized, and its future directions in research are promising.
Synthesis Methods
7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one can be synthesized by a multi-step process involving the condensation of 2-hydroxyacetophenone with 4-morpholinecarboxaldehyde, followed by the reaction with propyl bromide and the final coupling with 2,2-dimethyl-4H-chromen-4-one. The yield of the synthesis process is typically around 20-30%.
Scientific Research Applications
7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one has been extensively used in various scientific research fields, including cancer biology, neuroscience, cardiovascular disease, and immunology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K/Akt/mTOR signaling pathway. In neuroscience, this compound has been used to study the role of PI3K in synaptic plasticity and memory formation. In cardiovascular disease, this compound has been shown to protect against ischemia-reperfusion injury by reducing oxidative stress and inflammation. In immunology, this compound has been used to investigate the role of PI3K in T cell activation and differentiation.
properties
IUPAC Name |
7-(2-morpholin-4-yl-2-oxoethoxy)-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-3-13-10-18(21)24-16-11-14(4-5-15(13)16)23-12-17(20)19-6-8-22-9-7-19/h4-5,10-11H,2-3,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLWEEGQOIXUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)


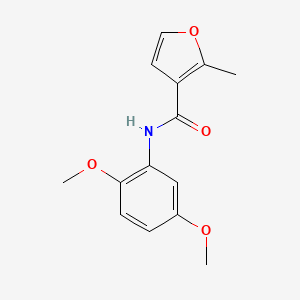
![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-chloro-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5813691.png)
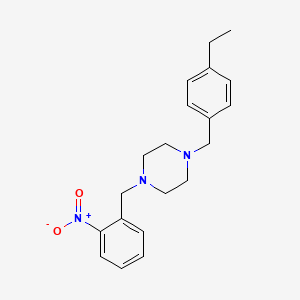
![1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B5813716.png)
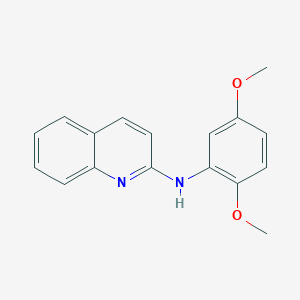
![2-butyl-9-(methoxymethyl)-7-methyl-3-[(4-nitrobenzylidene)amino]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5813745.png)
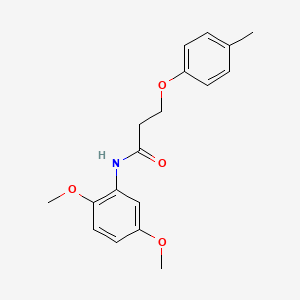

![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
